N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide
CAS No.: 1448128-96-8
Cat. No.: VC7787618
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448128-96-8 |
|---|---|
| Molecular Formula | C9H13NO2S |
| Molecular Weight | 199.27 |
| IUPAC Name | N-(2-methoxy-2-thiophen-3-ylethyl)acetamide |
| Standard InChI | InChI=1S/C9H13NO2S/c1-7(11)10-5-9(12-2)8-3-4-13-6-8/h3-4,6,9H,5H2,1-2H3,(H,10,11) |
| Standard InChI Key | PZLQQAXURDBINT-UHFFFAOYSA-N |
| SMILES | CC(=O)NCC(C1=CSC=C1)OC |
Introduction
Structural and Molecular Properties
N-(2-Methoxy-2-(thiophen-3-yl)ethyl)acetamide (IUPAC name: N-[2-methoxy-2-(thiophen-3-yl)ethyl]acetamide) belongs to the class of thiophene-containing acetamides, which are notable for their diverse pharmacological and material science applications. The molecule comprises a thiophene ring linked to an ethyl chain bearing methoxy and acetamide functional groups. Key molecular features include:
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Thiophene moiety: A five-membered aromatic ring with a sulfur atom, known for enhancing electronic properties and biological activity .
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Methoxy group (-OCH3): Modifies lipophilicity and electronic distribution, potentially influencing binding interactions.
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Acetamide side chain: Contributes to hydrogen-bonding capacity and solubility .
Table 1: Molecular Characteristics of N-(2-Methoxy-2-(thiophen-3-yl)ethyl)acetamide
Synthesis and Reaction Pathways
The synthesis of N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide likely follows a multi-step acylation strategy analogous to related thiophene-acetamide derivatives . A proposed route involves:
Synthesis of 2-Methoxy-2-(thiophen-3-yl)ethylamine
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Thiophene functionalization: Thiophene-3-carbaldehyde undergoes nucleophilic addition with methoxyamine to form a Schiff base, followed by reduction to yield the primary amine .
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Ethyl chain introduction: The amine is alkylated using bromoethylmethoxy ether under basic conditions .
Acylation Reaction
The final step involves reacting 2-methoxy-2-(thiophen-3-yl)ethylamine with acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide derivative :
Reaction conditions: Room temperature, tetrahydrofuran (THF) solvent, 12–24 hours .
Table 2: Key Reaction Parameters for Acylation
| Parameter | Optimal Value | Rationale |
|---|---|---|
| Solvent | THF | High solubility of intermediates |
| Temperature | 25°C | Minimizes side reactions |
| Base | Triethylamine | Scavenges HCl, drives reaction |
Spectroscopic Characterization
Experimental data for the target compound are sparse, but analogous structures provide a framework for expected spectroscopic signatures :
Fourier-Transform Infrared (FT-IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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¹³C NMR:
Computational and Theoretical Insights
Density functional theory (DFT) studies on similar compounds predict the following for N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide :
Electronic Properties
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HOMO-LUMO gap: ~4.5 eV (indicative of moderate reactivity) .
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Electrophilicity index (ω): ~1.8 eV, suggesting potential charge-transfer interactions .
Biological Activity and Applications
While direct bioactivity data are unavailable, structurally related compounds exhibit:
Antimicrobial Properties
Thiophene-acetamide analogs demonstrate moderate activity against Candida species (MIC: 32–64 µg/mL) . The methoxy group may enhance membrane penetration .
Table 3: Inferred Biological Activities
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